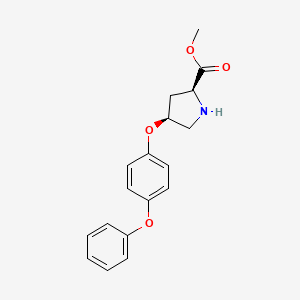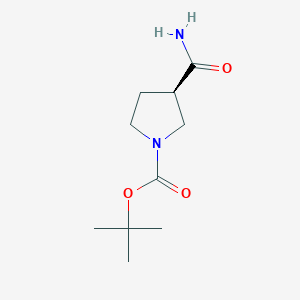
(S)-2-(2,5-Difluorophenyl)pyrrolidine
Vue d'ensemble
Description
Pyrrolidine is a cyclic amine, and its derivatives are often used in the synthesis of natural products and pharmaceuticals . Pyrrolidine and its derivatives have been exploited to access many frameworks, including alkaloids belonging to the Aspidosperma, Stemona, and batzelladine families .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized from pyrrole scaffolds . An efficient methodology for the synthesis of N-(pyrrolidine-3-ylidenemethyl)acetamides has been demonstrated . This process involves the initial formation of the pyrrolidin-3-ylidenemethylium carbocation .
Molecular Structure Analysis
Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. The derivatives of pyrrolidine often involve substitutions at various positions on the ring .
Chemical Reactions Analysis
Pyrrolidine derivatives can be synthesized through various chemical reactions. For instance, a five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films . Another example is the synthesis of N-(pyrrolidine-3-ylidenemethyl)acetamides mediated by triflic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their structure. For instance, the encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can construct a novel heterogeneous catalyst .
Applications De Recherche Scientifique
Enantioselective Synthesis
- Efficient Synthesis Methods : (S)-2-(2,5-Difluorophenyl)pyrrolidine and its enantiomer have been synthesized efficiently through resolution/racemization recycle processes, highlighting their importance in chiral chemistry. One study achieved a yield of 61.7% with excellent enantiomeric excess (ee) for the (R)-enantiomer using D-malic acid and potassium hydroxide in DMSO (Lv et al., 2021).
Synthesis of Related Compounds
- Synthesis of Substituted Pyrrolidines : A practical asymmetric synthesis method has been developed to create N-tert-butyl disubstituted pyrrolidines, including those with difluorophenyl groups. This method achieved high yield and enantiomeric excess, demonstrating the versatility of pyrrolidine derivatives in synthesis (Chung et al., 2005).
Potential Therapeutic Applications
- Impact on Cell Viability and Apoptosis : A study exploring the effects of a derivative of (2R,4S)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide on HepG2 cells found that it could potentially control cellular viability and induce apoptosis, suggesting potential therapeutic applications for hepatocellular carcinoma (Ramezani et al., 2017).
Application in Analytical Chemistry
- Chiral Solvating Agents : Derivatives of pyrrolidines, including those with diphenylmethyl groups, have been synthesized and evaluated as chiral solvating agents for NMR analysis, underscoring their utility in analytical chemistry (Bailey et al., 1997).
Involvement in Gene Expression Regulation
- Regulation of Apoptosis Genes : Another derivative of (2R, 4S)-N-(2, 5-difluorophenyl)pyrrolidine-2-carboxamide was shown to regulate the expression of apoptosis-related genes in HepG2 cells, indicating its potential role in gene expression regulation (Ramezani et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-(2,5-difluorophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSNNVYILYEBC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217630-38-0 | |
| Record name | 2-(2,5-Difluorophenyl)pyrrolidine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217630380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,5-Difluorophenyl)pyrrolidine, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GW6SQ4DM7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



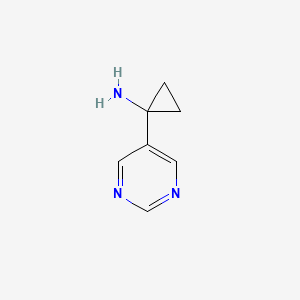
![[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate](/img/structure/B3091197.png)
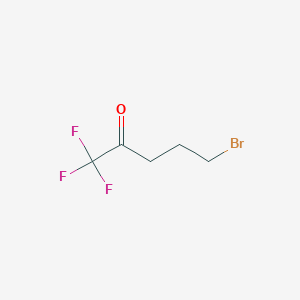
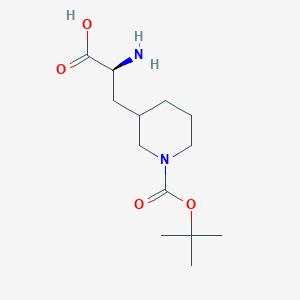
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(2-methoxy-ethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091217.png)
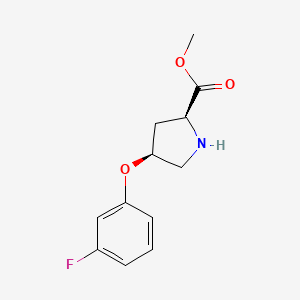
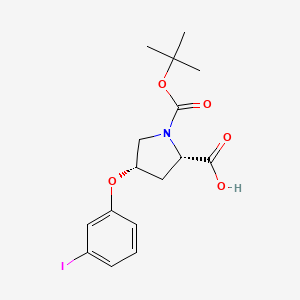

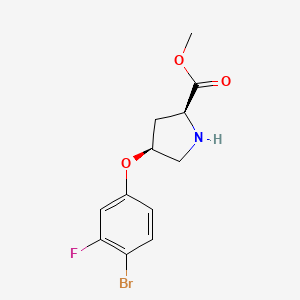
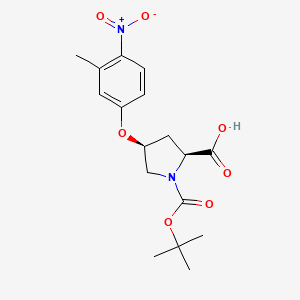
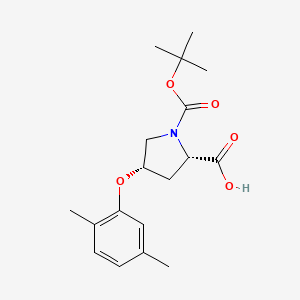
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091267.png)
